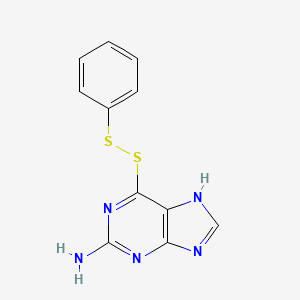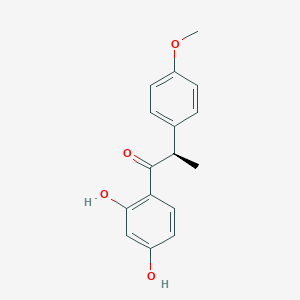
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Vue d'ensemble
Description
Angolensine ®: est un composé isoflavonoïde naturel présent dans les plantes de l'espèce Pterocarpus, telles que Pterocarpus angolensis et Pterocarpus indicus . Il est connu pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et anticancéreuses . L'angolensine ® est un ligand sélectif pour les dimères du récepteur des œstrogènes, ciblant spécifiquement l'hétérodimère formé par le récepteur alpha des œstrogènes et le récepteur bêta des œstrogènes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'angolensine ® peut être synthétisée par la réaction de Friedel-Crafts en utilisant l'éther diméthylique de résorcine et le chlorure d'acide p-méthoxyhydratropique . La réaction implique la formation de l'éther monométhylique d'angolensine, qui peut être ensuite traité pour obtenir l'angolensine ® elle-même . Une autre méthode implique l'utilisation de l'éther dibenzylique de résorcine, suivie d'une débenzylation finale .
Méthodes de production industrielle : La production industrielle de l'angolensine ® implique généralement l'extraction du composé à partir de sources végétales, telles que le bois et l'écorce des espèces de Pterocarpus . Le processus d'extraction peut inclure l'extraction par solvant, la purification et la cristallisation pour obtenir de l'angolensine ® de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : L'angolensine ® subit diverses réactions chimiques, notamment :
Oxydation : L'angolensine ® peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'angolensine ® en ses formes réduites, telles que la dihydroangolensine.
Substitution : L'angolensine ® peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les acides ou les bases.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués de l'angolensine ®.
Applications de la recherche scientifique
L'angolensine ® a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé dans les bibliothèques de criblage de composés et les études métabolomiques.
Médecine : Exploré pour ses propriétés anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques.
Mécanisme d'action
L'angolensine ® exerce ses effets en se liant sélectivement aux dimères du récepteur des œstrogènes, en particulier l'hétérodimère formé par le récepteur alpha des œstrogènes et le récepteur bêta des œstrogènes . Cette liaison inhibe la prolifération cellulaire dans les cellules mammaires et prostatiques qui co-expriment les deux récepteurs . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des œstrogènes, qui régule l'expression génique et les réponses cellulaires aux œstrogènes .
Applications De Recherche Scientifique
Angolensin ® has a wide range of scientific research applications, including:
Mécanisme D'action
Angolensin ® exerts its effects by selectively binding to estrogen receptor dimers, specifically the heterodimer formed by estrogen receptor alpha and estrogen receptor beta . This binding inhibits cell proliferation in breast and prostate cells that co-express both receptors . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .
Comparaison Avec Des Composés Similaires
Composés similaires :
Cosmosiine (apigénine-7-glucoside) : Un autre phytoestrogène qui active sélectivement les dimères du récepteur des œstrogènes.
Génistéine : Un isoflavonoïde aux propriétés de modulation du récepteur des œstrogènes similaires.
Daïdzéine : Un autre isoflavonoïde ayant une activité œstrogénique.
Unicité de l'angolensine ® : L'angolensine ® est unique en ce qu'elle active sélectivement les hétérodimères du récepteur alpha des œstrogènes et du récepteur bêta des œstrogènes à des concentrations spécifiques . Cette liaison sélective en fait un composé précieux pour l'étude des rôles biologiques des dimères du récepteur des œstrogènes et de leurs applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356310 | |
| Record name | (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-27-5 | |
| Record name | (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



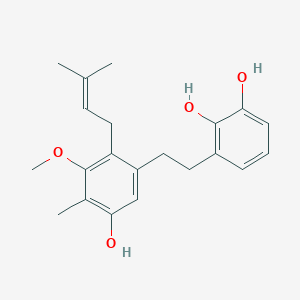
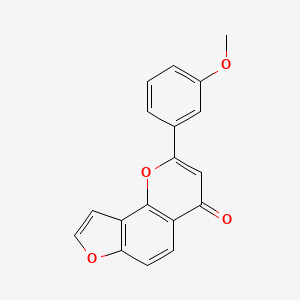
![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
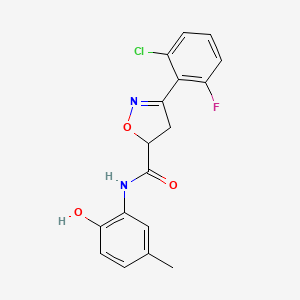
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
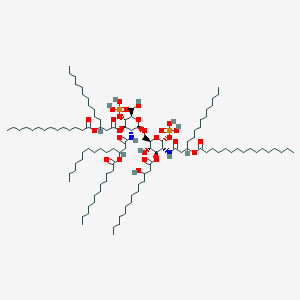
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)

